molecular formula C7H6F2O4 B6192092 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid CAS No. 2648961-65-1

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid

Cat. No. B6192092
M. Wt: 192.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorocyclopent-1-ene-1,2-dicarboxylic acid (4,4-DFCPD) is a versatile and important building block for many synthetic transformations. It is a versatile acid that has been used in a variety of chemical reactions, including both organic and inorganic applications. 4,4-DFCPD has been used as a starting material in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, 4,4-DFCPD has been used in a range of scientific research applications, including biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,3-difluorocyclopent-2-ene-1-carboxylic acid, Sodium hydroxide, Sodium nitrite, Hydrochloric acid, Sodium nitrate, Sulfuric acid, Sodium bicarbonate, Sodium chloride, Water, Ethanol

Reaction
Step 1: Conversion of 2,3-difluorocyclopent-2-ene-1-carboxylic acid to 4,4-difluorocyclopent-1-ene-1-carboxylic acid by treating with sodium hydroxide and sodium nitrite in water., Step 2: Conversion of 4,4-difluorocyclopent-1-ene-1-carboxylic acid to 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid by treating with hydrochloric acid and sodium nitrate in ethanol., Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate., Step 4: Purification of the product by recrystallization from ethanol and drying under vacuum.

Scientific Research Applications

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has a wide range of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has been used in a range of biochemistry and physiology studies. For example, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of various drugs. Additionally, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid has been used to study the effects of various environmental pollutants on the environment.

Mechanism Of Action

The mechanism of action of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid is not fully understood. However, it is believed that 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid may act as an antioxidant, which could explain its potential use in the treatment of oxidative stress-related diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid are not fully understood. However, it is believed that 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid may have a range of effects, including the inhibition of certain enzymes, the induction of oxidative stress, and the inhibition of certain cellular processes. Additionally, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid may have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid in laboratory experiments is its versatility. 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid can be used in a variety of synthetic transformations, including both organic and inorganic applications. Additionally, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid can be used in a range of biochemistry and physiology studies.
However, there are some limitations to using 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid in laboratory experiments. For example, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid is a reactive compound and can be toxic in high concentrations. Additionally, 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid. For example, further research could be conducted to better understand the biochemical and physiological effects of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid, such as its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research could be conducted to investigate the potential use of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid in the synthesis of new pharmaceuticals, pesticides, and other specialty chemicals. Finally, further research could be conducted to investigate the potential environmental applications of 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid, such as its potential use as an environmental pollutant detector.

properties

CAS RN

2648961-65-1

Product Name

4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid

Molecular Formula

C7H6F2O4

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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